molecular formula C27H32ClNO4 B342124 2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER

2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER

Cat. No.: B342124
M. Wt: 470 g/mol
InChI Key: YKBMIJYPLXUAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a dodecyl chain, a chlorophenyl group, and a dioxoisoindolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with phthalic anhydride to form 4-chlorobenzylidenephthalide. This intermediate is then reacted with dodecylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular processes .

Properties

Molecular Formula

C27H32ClNO4

Molecular Weight

470 g/mol

IUPAC Name

dodecyl 2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C27H32ClNO4/c1-2-3-4-5-6-7-8-9-10-11-18-33-27(32)20-12-17-23-24(19-20)26(31)29(25(23)30)22-15-13-21(28)14-16-22/h12-17,19H,2-11,18H2,1H3

InChI Key

YKBMIJYPLXUAFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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